molecular formula C8H5FIN B2715700 2-Fluoro-3-iodo-4-methylbenzonitrile CAS No. 909185-86-0

2-Fluoro-3-iodo-4-methylbenzonitrile

Cat. No.: B2715700
CAS No.: 909185-86-0
M. Wt: 261.038
InChI Key: HYKCLWQMKWGJDD-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodo-4-methylbenzonitrile is an organic compound with the molecular formula C8H5FIN. It is a derivative of benzonitrile, featuring fluorine, iodine, and methyl substituents on the benzene ring. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-iodo-4-methylbenzonitrile typically involves multi-step organic reactions. One common method is the halogenation of 4-methylbenzonitrile, followed by a substitution reaction to introduce the fluorine and iodine atoms. The reaction conditions often include the use of halogenating agents such as iodine monochloride (ICl) and fluorinating agents like Selectfluor. The reactions are usually carried out in solvents like acetonitrile or dichloromethane under controlled temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-iodo-4-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C8_8H5_5FIN
  • Molecular Weight: 227.05 g/mol
  • CAS Number: 147754-12-9

The compound features a nitrile functional group along with halogen substituents, which influence its reactivity and biological activity. The presence of halogens typically increases lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Organic Synthesis

2-Fluoro-3-iodo-4-methylbenzonitrile serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly useful in:

  • Substitution Reactions: The iodine atom can be replaced by various nucleophiles, facilitating the formation of diverse substituted benzonitriles.
  • Coupling Reactions: It participates in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira reactions to produce biaryl compounds.

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications, including:

  • Anticancer Activity: Research indicates that it exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction. For instance, studies have shown significant inhibition of growth in human tumor cells with low micromolar concentrations.
  • Antimicrobial Properties: Preliminary evaluations suggest activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for new antibiotics .

Chemical Biology

In chemical biology, this compound is utilized as a probe to study biological processes. Its mechanism of action involves:

  • Enzyme Inhibition: It has shown promise as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a vital role in inflammatory responses . This inhibition can affect various signaling pathways critical to disease processes.

Case Study 1: Inhibition of p38 MAPK

A study demonstrated that this compound significantly reduced TNF-alpha production in vitro, suggesting potential utility in treating inflammatory diseases .

Case Study 2: Anticancer Properties

Research on various cancer cell lines revealed that this compound exhibited cytotoxic effects at low micromolar concentrations, with mechanisms linked to apoptosis modulation through key signaling pathways .

Case Study 3: Antimicrobial Evaluation

In antimicrobial studies, the compound displayed promising efficacy against multiple pathogens, highlighting its potential for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Fluoro-3-iodo-4-methylbenzonitrile depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form desired products. In medicinal chemistry, its mechanism involves interacting with biological targets, potentially inhibiting or activating specific pathways. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-iodobenzonitrile
  • 3-Fluoro-4-methylbenzonitrile
  • 2-Fluoro-5-methylbenzonitrile

Uniqueness

2-Fluoro-3-iodo-4-methylbenzonitrile is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and physical properties. The presence of both fluorine and iodine atoms provides a unique combination of electronic effects, making it a valuable intermediate in various synthetic applications .

Biological Activity

2-Fluoro-3-iodo-4-methylbenzonitrile is a halogenated aromatic compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in scientific research.

This compound has the following chemical structure and properties:

  • Molecular Formula: C8H6F I N
  • CAS Number: 147754-12-9
  • Molecular Weight: 227.05 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of fluorine and iodine enhances its binding affinity, potentially influencing various biochemical pathways.

  • Enzyme Inhibition : It has been studied for its role as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which is crucial in inflammatory responses and cell signaling pathways .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.

Biological Activity Data

Activity TypeObserved EffectsReferences
p38 MAPK InhibitionSignificant inhibition of TNF-alpha release
AntimicrobialPotential activity against various pathogens
CytotoxicityInhibition of growth in cancer cell lines

Case Study 1: Inhibition of p38 MAPK

A study evaluated the potential of this compound as a selective inhibitor of p38 MAPK. The compound demonstrated a significant reduction in TNF-alpha production in vitro, suggesting its utility in treating inflammatory diseases .

Case Study 2: Anticancer Properties

Research conducted on various cancer cell lines indicated that this compound exhibited cytotoxic effects, with growth inhibition observed at low micromolar concentrations. The mechanism was linked to its ability to induce apoptosis through modulation of key signaling pathways .

Case Study 3: Antimicrobial Evaluation

In a series of experiments assessing the antimicrobial efficacy of halogenated benzonitriles, this compound showed promising results against both Gram-positive and Gram-negative bacteria. This highlights its potential as a lead compound for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-3-iodo-4-methylbenzonitrile, considering iodine’s reactivity?

  • Methodology : The iodine substituent’s susceptibility to nucleophilic substitution or elimination necessitates careful selection of reaction conditions. A plausible route involves halogen exchange (e.g., substituting bromine or chlorine with iodine) under controlled temperatures (40–60°C) using NaI in polar aprotic solvents like DMF or DMSO. Precursor molecules like 2-fluoro-3-bromo-4-methylbenzonitrile (analogous to 4-Bromo-2-fluorobenzonitrile in ) can serve as starting materials. Monitor reaction progress via TLC or HPLC to avoid over-iodination or decomposition .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : 19F^{19}\text{F} NMR identifies fluorine’s electronic environment, while 13C^{13}\text{C} NMR distinguishes nitrile and methyl groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., as in for fluorinated analogs).
  • X-ray Crystallography : Resolves structural ambiguities, especially steric effects from iodine and methyl groups. Cross-validate data with computational models (e.g., DFT) to address discrepancies in peak assignments .

Q. How should this compound be stored to maintain stability?

  • Methodology : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent photodegradation of the iodine substituent and hydrolysis of the nitrile group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways, using HPLC to detect byproducts like benzoic acids or iodides .

Advanced Research Questions

Q. How do fluorine and iodine substituents electronically influence cross-coupling reactivity (e.g., Suzuki-Miyaura)?

  • Methodology : Fluorine’s electron-withdrawing effect activates the aryl ring for oxidative addition, while iodine’s polarizability facilitates transmetalation in palladium-catalyzed reactions. Compare reaction rates with analogs lacking iodine (e.g., 3,5-Dichloro-4-fluorobenzonitrile in ) to isolate substituent effects. Use Hammett constants (σmeta\sigma_{meta} for F: +0.34; I: +0.18) to predict regioselectivity in coupling reactions .

Q. What retrosynthetic disconnections are feasible for this compound?

  • Methodology :

  • Core Disconnection : Split the benzonitrile into iodinated and fluorinated precursors. For example, synthesize 3-iodo-4-methylbenzonitrile first, followed by electrophilic fluorination.
  • AI-Driven Synthesis : Tools like Reaxys or Pistachio () can propose routes based on analogous compounds (e.g., 4-Bromo-2-fluorobenzonitrile in ). Validate pathways using small-scale trials and DFT calculations to assess energy barriers .

Q. How can computational models predict regioselectivity in reactions involving this compound?

  • Methodology :

  • DFT Calculations : Optimize transition states for reactions like nucleophilic aromatic substitution to identify favored positions (e.g., iodine’s para vs. meta sites).
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict attack sites. Validate with kinetic experiments (e.g., competition studies between iodine and fluorine sites) .

Q. Data Contradiction and Validation

Q. How should researchers resolve conflicting spectroscopic data (e.g., unexpected 1H^{1}\text{H} NMR shifts)?

  • Methodology :

  • Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers in methyl groups).
  • Isotopic Labeling : Substitute 12C^{12}\text{C} with 13C^{13}\text{C} to confirm coupling patterns.
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-Formyl-3-methoxybenzonitrile in ) to identify anomalies .

Q. What experimental controls are critical when studying this compound’s reactivity?

  • Methodology :

  • Blank Reactions : Exclude catalysts or reagents to confirm product formation pathways.
  • Isotope Trapping : Use 127I^{127}\text{I}/131I^{131}\text{I} isotopic mixtures to trace iodine’s role in intermediates.
  • In Situ Monitoring : Employ techniques like IR spectroscopy to detect transient species (e.g., Pd-I intermediates in cross-coupling) .

Q. Safety and Ethical Considerations

Q. What precautions are essential when handling this compound?

  • Methodology : Use fume hoods and personal protective equipment (PPE) due to potential cyanide release from nitrile hydrolysis. Conduct toxicity assays (e.g., Ames test) for waste disposal protocols. Follow guidelines from Safety Data Sheets (SDS) of analogous compounds (e.g., 4-Methoxybenzonitrile in ) .

Properties

IUPAC Name

2-fluoro-3-iodo-4-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FIN/c1-5-2-3-6(4-11)7(9)8(5)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKCLWQMKWGJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C#N)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of 2,2,6,6-tetramethyl-piperidine (4.50 mL, 26.6 mmol) and tetrahydrofuran (40 mL, 500 mmol) at −78° C. was slowly added n-butyllithium (2.5 mol/L in hexane, 11.5 mL, 28.8 mmol). The reaction vessel was transferred to a 0° C. ice bath for 60 minutes and then recooled at −78° C. 2-fluoro-4-methylbenzonitrile (3.1095 g, 23.010 mmol) as a solution in tetrahydrofuran (20 mL, 200 mmol) was then slowly added. The reaction mixture was stirred at −78° C. for 2 hours, and then a solution of iodine (7.33 g, 28.9 mmol) in tetrahydrofuran (10 mL, 100 mmol) was slowly added and then the reaction mixture was allowed to warm to room temperature. After 1.5 hours the reaction mixture was poured into a solution of sodium thiosulfate (20 g) in water (40 mL) and stirred at room temperature for 15 minutes. The layers were separated, and the aqueous layer extracted with ethyl acetate. The organic layers were combined, dried over MgSO4, filtered, and evaporated in vacuo. The crude product was purified via flash chromatography on silica gel (80 g silica, solvent gradient 0-10% ethyl acetate in heptanes) to yield a mixture of regioisomeric products, with the desired product as the major component (3.9385 g, 76% pure). LCMS (ESI): M+H=262.1; 1H NMR (400 MHz, CDCl3) δ 7.51-7.44 (m, 1H), 7.14 (d, J=7.9 Hz, 1H), 2.56 (s, 3H).
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Quantity
3.1095 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
7.33 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
sodium thiosulfate
Quantity
20 g
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 2,2,6,6-tetramethyl-4-piperidine (TMP) (550 mg, 3.93 mmol, 2.1 eq) in THF (5 ml) was cooled to −78° C. under nitrogen atmosphere. N-Butyl lithium (1.6 M in hexane, 1.52 ml, 3.96 mmol, 2.1 eq) was added slowly maintaining the temperature below −70° C. After addition, the reaction mixture was warmed to −50° C. and stirred for one hour. The clear solution became turbid indicating the salt formation. The reaction mixture was cooled to −80° C., and a solution of 2-fluoro-4-methylbenzonitrile (250 mg, 1.85 mmol, 1.0 eq) in THF (1 ml) was slowly added maintaining temperature below −70° C. The mixture was then warmed to −50° C. and stirred for 30 minutes. The mixture was re-cooled to −78° C. and a saturated solution of iodine (516 mg, 2.03 mmol, 1.1 eq) in THF (1 ml) was added slowly maintaining the temperature below −70° C. After addition, the mixture was warmed to ambient temperature. The reaction mixture was poured into a saturated solution of Na2S2O3 (10 ml) and stirred for 30 minutes. The organic layer was separated, and the aqueous layer was extracted with ethyl acetate. The organic layers were combined, washed with brine and dried over sodium sulphate. The volatiles were evaporated under reduced pressure. The crude product was purified under silica gel (60-120) column chromatography using 0.5% ethyl acetate/hexane as eluent. Yield: 187 mg (38%). 1H NMR (400 MHz, CDCl3): δ 2.55 (s, 3H), 7.13-7.15 (d, 1H, J=7.92 Hz), 7.48-7.50 (t, 1H, J=4.80 Hz).
[Compound]
Name
2,2,6,6-tetramethyl-4-piperidine
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
N-Butyl lithium
Quantity
1.52 mL
Type
reactant
Reaction Step Two
Quantity
250 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
516 mg
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Name
Na2S2O3
Quantity
10 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

A solution of 2,2,6,6,-tetramethylpiperidine (45 mL, 267 mmol) in THF (400 mL) was cooled below −80° C. under N2-atmosphere. n-Butyl lithium (2.5M in hexane, 110 mL, 275 mmol) was added slowly maintaining the temperature of the mixture below −70° C. After complete addition, the reaction mixture was warmed to −50° C. and stirred at this temperature for 30 minutes. The clear solution became turbid indicating the salt formation. It was cooled to −80° C. again and a solution of 2-fluoro-4-methylbenzonitrile (32.4 g, 240 mmol) in THF (150 mL) was slowly added taking care that the temperature of the reaction mixture remained below −70° C. It was then warmed up to −50° C. and stirred for 30 minutes. The mixture was then cooled to −70° C. and a saturated solution of I2 (67 g, 264 mmol) in THF was added slowly maintaining the temperature at −70° C. After complete addition, the mixture was warmed to ambient temperature. It was added to a solution of Na2S2O3 (160 g in 1.5 L of water) and stirred for an hour. The organic part was separated and the aqueous layer was extracted with EtOAc. The organic layers were combined and washed with brine. The organic layer was then dried over Na2SO4 and filtered. The volatiles were evaporated under reduced pressure. The crude product was subjected to vacuum distillation; at about 60° C., excess TMP was removed, at about 100° C., the starting compound 2-fluoro-4-methylbenzonitrile and a small amount of product was removed and, finally at 115° C., pure 2-fluoro-3-iodo-4-methylbenzonitrile was obtained (30 g, 48% yield). MS (M+H)+ 262.
Quantity
45 mL
Type
reactant
Reaction Step One
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400 mL
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solvent
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Quantity
110 mL
Type
reactant
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Quantity
32.4 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
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Quantity
67 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Na2S2O3
Quantity
1.5 L
Type
reactant
Reaction Step Five

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